Pentyl 2-thiocyanatopropanoate
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Overview
Description
Pentyl 2-thiocyanatopropanoate is an organic compound with a unique structure that includes a pentyl group, a thiocyanate group, and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-thiocyanatopropanoate typically involves the reaction of pentanol with thiocyanate and propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium halides are employed under mild conditions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Alcohol derivatives.
Substitution: Amine or halide-substituted esters.
Scientific Research Applications
Pentyl 2-thiocyanatopropanoate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-thiocyanatopropanoate
- Butyl 2-thiocyanatopropanoate
- Hexyl 2-thiocyanatopropanoate
Uniqueness
Pentyl 2-thiocyanatopropanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its shorter or longer chain analogs, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
5349-45-1 |
---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
pentyl 2-thiocyanatopropanoate |
InChI |
InChI=1S/C9H15NO2S/c1-3-4-5-6-12-9(11)8(2)13-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
PZTYPGZCKTWAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)SC#N |
Origin of Product |
United States |
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